

Physical and chemical characteristics of Cbz protected cyclohexanone

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Compound of Interest

Compound Name:	Benzyl (4-oxocyclohexyl)carbamate
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An In-depth Technical Guide to the Physical and Chemical Characteristics of N-(Benzylloxycarbonyl)-4-aminocyclohexanone

For researchers, scientists, and drug development professionals, N-(benzylloxycarbonyl)-4-aminocyclohexanone, also known as Cbz-protected cyclohexanone, is a valuable bifunctional molecule. It incorporates a reactive ketone and a protected amine within a conformationally well-defined cyclohexyl scaffold, making it a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, and an exploration of its chemical reactivity.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of N-Cbz-4-aminocyclohexanone are summarized below, providing essential data for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference(s)
CAS Number	16801-63-1	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₁₄ H ₁₇ NO ₃	[3] [4] [5]
Molecular Weight	247.29 g/mol	[3] [4]
Appearance	White solid	[1]
Melting Point	80-87 °C	[1] [2]
Boiling Point	427.3 ± 44.0 °C (Predicted)	[2]
Solubility	Soluble in methanol (inferred from Boc-analog)	[7]
Purity	Commercially available at ≥97%	
Storage	Store under an inert atmosphere (Argon charged)	[3]
InChI Key	VHXBIBFCJISKFA-UHFFFAOYSA-N	[1]
Synonyms	(4-Oxocyclohexyl)carbamic acid benzyl ester, 4-(Benzylloxycarbonylamino)cyclohexanone, Benzyl 4-oxocyclohexylcarbamate	[1] [6]

Spectroscopic Characterization

While specific, detailed spectra for N-Cbz-4-aminocyclohexanone are not readily available in the public domain, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons of the Cbz group (a singlet around 5.1 ppm), the aromatic protons of the phenyl ring (multiplets between 7.2 and 7.4 ppm), the methine proton on the carbon bearing

the nitrogen (a broad multiplet), and the methylene protons of the cyclohexanone ring (complex multiplets).

- ^{13}C NMR: The carbon NMR spectrum should display a peak for the ketone carbonyl carbon (around 210 ppm), the carbamate carbonyl carbon (around 156 ppm), peaks for the aromatic carbons of the phenyl group (in the 127-137 ppm region), the benzylic carbon of the Cbz group (around 67 ppm), and signals for the carbons of the cyclohexyl ring. For comparison, the carbonyl carbon of 4-tert-butylcyclohexanone appears at 211.6 ppm.[8]
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the ketone carbonyl ($\text{C}=\text{O}$) stretching vibration, typically around 1710 cm^{-1} .[9] Another strong absorption for the carbamate carbonyl of the Cbz group is expected around $1690\text{-}1710\text{ cm}^{-1}$. The N-H stretching vibration of the carbamate should appear as a sharp peak in the range of $3300\text{-}3500\text{ cm}^{-1}$.[10]
- Mass Spectrometry: The mass spectrum should show the molecular ion peak (M^+) at $\text{m/z} = 247.29$, corresponding to the molecular weight of the compound.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of N-Cbz-4-aminocyclohexanone.

Synthesis of N-Cbz-4-aminocyclohexanone from Benzyl (trans-4-hydroxycyclohexyl)carbamate

This procedure utilizes the Jones oxidation of the corresponding Cbz-protected amino alcohol. [6]

Materials:

- Benzyl (trans-4-hydroxycyclohexyl)carbamate
- Acetone
- Jones reagent (a solution of chromium trioxide in sulfuric acid)

- Saturated aqueous sodium bisulfite (NaHSO_3) solution
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium chloride (NaCl) solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve Benzyl (trans-4-hydroxycyclohexyl)carbamate (1.00 eq.) in acetone in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Slowly add Jones reagent dropwise to the stirred solution.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After stirring for 30 minutes at 0 °C, quench the reaction by the addition of a saturated aqueous sodium bisulfite solution until the orange color of Cr(VI) is discharged.
- Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with a saturated aqueous sodium chloride solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- The resulting white solid can be further purified by recrystallization or column chromatography.



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Caption: Synthetic workflow for N-Cbz-4-aminocyclohexanone.

Chemical Reactivity and Transformations

N-Cbz-4-aminocyclohexanone possesses two primary sites of reactivity: the ketone carbonyl group and the Cbz-protected amine.

Reactions at the Ketone Carbonyl

The cyclohexanone moiety can undergo a variety of classical carbonyl reactions, including but not limited to:

- Reductive Amination: To introduce a second amino group.
- Wittig Reaction: To form an exocyclic double bond.
- Aldol Condensation: To form α,β -unsaturated ketones.
- Grignard and Organolithium Additions: To introduce alkyl, aryl, or vinyl groups at the carbonyl carbon.

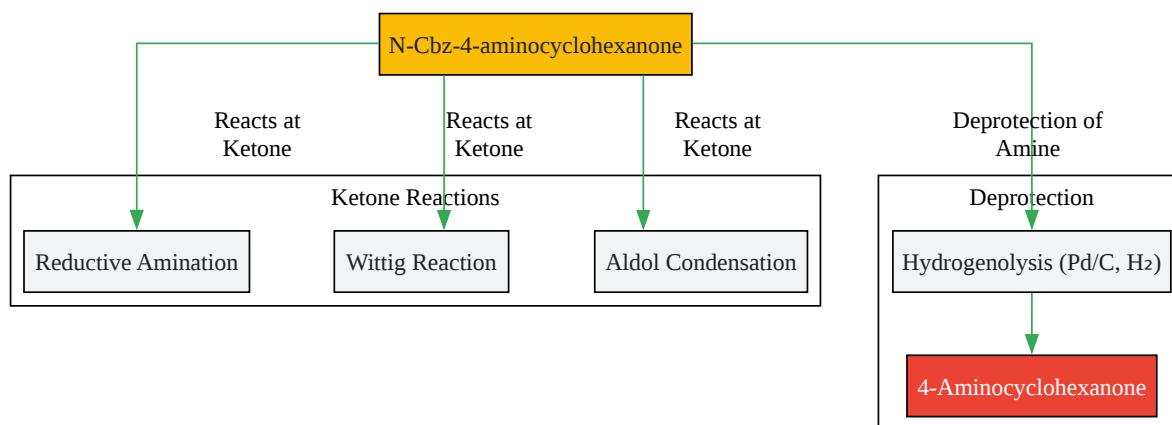
Deprotection of the Cbz Group

The carboxybenzyl (Cbz) protecting group is known for its stability under a range of conditions but can be selectively removed when desired. The most common method for Cbz deprotection is hydrogenolysis.[11]

Typical Hydrogenolysis Conditions:

- Catalyst: Palladium on carbon (Pd/C)
- Hydrogen Source: Hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate.
- Solvent: Methanol or ethanol.

The reaction proceeds under mild conditions to yield the free 4-aminocyclohexanone, releasing toluene and carbon dioxide as byproducts.



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Caption: Reactivity of N-Cbz-4-aminocyclohexanone.

Safety Information

N-Cbz-4-aminocyclohexanone is classified as causing serious eye irritation (H319).^[1] Standard laboratory safety precautions should be taken, including the use of eye protection, gloves, and a lab coat.^[1] It is recommended to handle this compound in a well-ventilated area or a fume hood.^[1]

This technical guide provides a foundational understanding of the physical and chemical characteristics of Cbz-protected cyclohexanone, offering valuable insights for its application in

research and development. The provided data and protocols serve as a starting point for the safe and effective use of this versatile chemical building block.

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